molecular formula C12H17NO B8300165 3-(3-Methyl-2-butenyloxy)-benzylamine

3-(3-Methyl-2-butenyloxy)-benzylamine

Cat. No.: B8300165
M. Wt: 191.27 g/mol
InChI Key: CXTSTVRGCCCVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methyl-2-butenyloxy)-benzylamine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

[3-(3-methylbut-2-enoxy)phenyl]methanamine

InChI

InChI=1S/C12H17NO/c1-10(2)6-7-14-12-5-3-4-11(8-12)9-13/h3-6,8H,7,9,13H2,1-2H3

InChI Key

CXTSTVRGCCCVKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=CC=CC(=C1)CN)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(3-Methyl-2-butenyloxy)-benzonitrile described in Preparation Example 133 (1.71 g, 10 mmol) was dissolved in tetrahydrofuran (20 mL), lithium aluminum hydride (0.57 g, 15 mmol) was added under stirring at room temperature, the solution was heated to 70° C., then stirring continued for 2 hours. The reaction solution was cooled on an ice bath, then, water (0.6 mL), an aqueous solution of 15% sodium hydroxide (0.6 mL) and water (1.8 mL) were added in this order, then, the solid was filtered, and washed with tetrahydrofuran (20 mL). The filtrate and the washings were combined, and dried over anhydrous sodium sulfate. The solvent was evaporated in vacuo, and the title compound (1.50 g, 8.52 mmol, 85.2%) was obtained as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 133
Quantity
1.71 g
Type
reactant
Reaction Step Two
Quantity
0.57 g
Type
reactant
Reaction Step Three
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Four
Quantity
0.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
85.2%

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